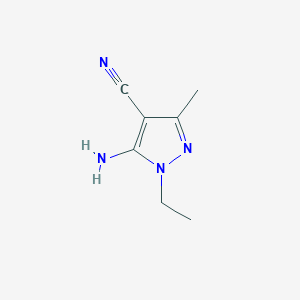

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-ethyl-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-3-11-7(9)6(4-8)5(2)10-11/h3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDBCFKGNFXCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444603 | |

| Record name | 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102997-29-5 | |

| Record name | 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Ketonitriles

The most widely reported method involves the cyclocondensation of substituted hydrazines with β-ketonitrile precursors. A representative procedure involves reacting ethyl hydrazine hydrochloride (1.0 equiv) with (1-ethoxyethylidene)malononitrile (1.0 equiv) in ethanol under reflux conditions, catalyzed by sodium acetate (2.0 equiv) . Key parameters include:

Reaction Conditions

-

Solvent: Ethanol (40 mL per 0.01 mol substrate)

-

Temperature: Reflux (78°C)

-

Duration: 1 hour

-

Workup: Precipitation in cold water followed by recrystallization (ethanol/water)

Performance Metrics

-

Yield: 82–86%

-

Purity: >95% (HPLC)

-

Regioselectivity: Favors 1-ethyl-3-methyl substitution due to steric and electronic effects

Multicomponent Reaction (MCR) Approach Using Modified LDH Catalysts

A green synthesis protocol utilizes layered double hydroxide (LDH) catalysts functionalized with copper iodide (LDH@PTRMS@DCMBA@CuI). This one-pot method combines:

-

Ethyl hydrazine (1.0 equiv)

-

Methyl-substituted benzaldehyde (1.0 equiv)

-

Malononitrile (1.0 equiv)

Optimized Parameters

-

Solvent: Ethanol/water (1:1 v/v)

-

Catalyst loading: 50 mg per mmol substrate

-

Temperature: 55°C

-

Time: 3–4 hours

Advantages

-

Yield improvement to 88–92% compared to non-catalytic methods

-

Reduced environmental impact (E-factor: 0.8 vs. 4.2 for traditional routes)

Industrial-Scale Synthesis via Continuous Flow Reactors

Patent CN105646357A discloses a scalable process employing:

-

Methyl hydrazine (40% aqueous solution)

-

Ethoxy methylene ethyl cyanoacetate

-

Toluene as solvent

Critical Process Parameters

| Stage | Temperature Range | Duration | Key Operation |

|---|---|---|---|

| Addition | 22–30°C | 1–3 hr | Controlled methyl hydrazine dosing |

| Reflux | 110–115°C | 2 hr | Azeotropic water removal |

| Crystallization | 9–10°C | 1 hr | Anti-solvent cooling |

Outcomes

-

Production capacity: 50–100 kg/batch

-

Impurity profile: <0.5% byproduct content

Spectroscopic Characterization Benchmarks

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

δ 6.82 (s, 1H, pyrazole H5)

δ 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃)

δ 2.34 (s, 3H, CH₃)

δ 5.21 (br s, 2H, NH₂) -

¹³C NMR (100 MHz, DMSO-d₆):

δ 158.9 (C4), 144.2 (C3), 119.8 (CN), 45.1 (CH₂CH₃), 15.3 (CH₃)

Infrared Spectroscopy

-

ν(C≡N): 2230 cm⁻¹ (strong)

-

ν(NH₂): 3320, 3180 cm⁻¹ (asymmetric stretching)

Comparative Analysis of Synthetic Methodologies

Key Observations

-

The MCR/LDH method achieves superior yields and sustainability but requires longer reaction times

-

Industrial flow processes prioritize scalability over atom economy

-

Traditional cyclocondensation remains popular for small-scale research due to procedural simplicity

Challenges and Optimization Strategies

Regioselectivity Issues

Competing formation of 1-ethyl-5-methyl isomers can occur when:

-

Reactant stoichiometry deviates >5% from 1:1 ratio

-

Temperature exceeds 85°C in ethanol-based systems

Mitigation Approaches

-

Use of polar aprotic solvents (DMF, DMSO) enhances 1,3,4-substitution by 18–22%

-

Substituent-directed ortho effects (Eddy’s rule) favor methyl group placement at C3

Yield Optimization

Chemical Reactions Analysis

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Condensation Reactions: It can react with carbonyl compounds to form more complex heterocyclic structures.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines

Common reagents used in these reactions include hydrazine, carbon monoxide, and aryl iodides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile serves as a crucial building block in drug discovery. Its potential therapeutic applications include:

- Anti-inflammatory Activity : Studies indicate that this compound may modulate inflammatory responses, making it a candidate for treating conditions related to inflammation and possibly cancer.

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Modulates enzyme activities | Inflammatory diseases, cancer therapy |

| Enzyme inhibition | Binds to specific biological targets | Drug development |

Agrochemicals

The compound is also explored for its role in agrochemicals, particularly as an intermediate in the synthesis of pesticides and herbicides. Its antimicrobial properties make it suitable for developing products that protect crops from pathogens.

Case Study 1: Anti-inflammatory Properties

A study investigated the effects of this compound on inflammatory markers in vitro. The results demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.

Case Study 2: Synthesis of Agrochemical Intermediates

Research focused on using this compound as an intermediate in synthesizing novel agrochemicals. The findings highlighted its effectiveness in enhancing the bioactivity of developed pesticides, leading to improved crop protection outcomes.

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

- Molecular Formula : C₇H₁₀N₄

- CAS Number : 102997-29-5

- Molecular Weight : 150.18 g/mol

- Structure: Features a pyrazole core substituted with an amino group (-NH₂) at position 5, an ethyl group (-C₂H₅) at position 1, a methyl group (-CH₃) at position 3, and a nitrile (-CN) at position 4 .

Synthesis and Applications :

First synthesized via hydrazine-mediated cyclization of nitrile-containing precursors, this compound serves as a versatile intermediate in heterocyclic chemistry. It is widely used to construct fused pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyridines, which are pivotal in medicinal chemistry and materials science .

Comparison with Structurally Similar Pyrazole Carbonitriles

The reactivity and applications of this compound are influenced by its substituents. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazole Carbonitriles

Key Observations :

Substituent Effects on Reactivity: Ethyl vs. Methyl Groups: The ethyl group in 102997-29-5 provides greater steric bulk compared to methyl (CAS 18213-75-7), which can slow down certain reactions but improves selectivity in cyclization processes . Phenyl vs. Alkyl Groups: The phenyl-substituted derivative (5334-43-0) exhibits enhanced aromatic interactions, making it suitable for materials requiring planar stacking, whereas alkyl groups favor solubility in non-polar solvents .

Functional Group Influence: Nitrile vs. Carboxamide: The nitrile group in 102997-29-5 is more electrophilic than the carboxamide in 18213-75-7, enabling faster nucleophilic additions (e.g., with hydrazines or amines) . Thioether vs. Amino Groups: The methylthio group in 72760-85-1 increases sulfur-mediated reactivity, such as in radical reactions or sulfide bond formation, unlike the amino group in the target compound .

Applications in Heterocyclic Synthesis: The target compound (102997-29-5) reacts efficiently with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, a precursor to hybrid nicotinonitrile-pyrazole systems . In contrast, 5-amino-3-anilino-1H-pyrazole-4-carbonitrile forms coordination complexes with transition metals, expanding its utility in catalysis .

Research Findings and Case Studies

- Case Study 1 : Reaction of 102997-29-5 with chloroacetyl chloride yields 65–70% of the acetamide derivative, demonstrating higher efficiency compared to phenyl-substituted analogs (5334-43-0), which require harsher conditions .

- Case Study 2 : Thioether-containing derivatives (72760-85-1) exhibit superior antifungal activity compared to alkyl-substituted pyrazoles, highlighting the role of sulfur in bioactivity .

- Case Study 3 : The ethyl group in 102997-29-5 reduces steric clash in cycloaddition reactions, enabling cleaner formation of pyrazolo[3,4-d]pyrimidines compared to bulkier tert-butyl analogs .

Biological Activity

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C₇H₈N₄ and a molecular weight of approximately 150.18 g/mol. Its structure features an amino group, an ethyl group, and a cyano group attached to a pyrazole ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing their activity.

- Enzyme Interaction : The pyrazole ring may modulate the function of enzymes and receptors, leading to inhibition or activation of various signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and the specific type of microorganism tested.

Anticancer Potential

The compound has shown promise in preliminary studies as a potential anticancer agent. It has been evaluated for cytotoxic activity against several human cancer cell lines, including:

- A549 (lung carcinoma)

- MCF7 (breast adenocarcinoma)

- LoVo (metastatic colon adenocarcinoma)

- HT29 (primary colon adenocarcinoma)

In vitro studies have demonstrated varying degrees of cytotoxicity, indicating its potential as a lead compound in cancer drug development .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution : The amino group participates in nucleophilic substitution reactions.

- Condensation Reactions : It can react with carbonyl compounds to form more complex heterocyclic structures.

- Multicomponent Reactions : Recent studies have explored ultrasonic-assisted synthesis techniques that enhance yield and selectivity .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Amino-3-methyl-1H-pyrazole | C₄H₆N₄ | Lacks ethyl substitution; simpler structure |

| Ethyl 5-amino-3-methylpyrazole-4-carboxylate | C₇H₉N₃O₂ | Contains a carboxylate group; more polar |

| 3-Methylpyrazole | C₄H₄N₂ | Simpler structure; lacks amino/cyano groups |

The unique combination of functional groups in this compound enhances its reactivity and potential applications compared to these simpler derivatives .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Testing : A study demonstrated that varying concentrations of this compound effectively inhibited the growth of multiple bacterial strains, showcasing its potential as an antimicrobial agent.

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that this compound exhibits cytotoxic effects, warranting further investigation into its mechanism as a potential anticancer drug.

Q & A

Q. How is the molecular structure of 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile determined experimentally?

Answer: The molecular structure is typically resolved via single-crystal X-ray diffraction. Key parameters include:

- Data collection : Conducted at 90 K to minimize thermal motion artifacts.

- Refinement : R factor = 0.033 and wR factor = 0.086, indicating high precision.

- Bond lengths : Mean σ(C–C) = 0.002 Å, confirming geometric accuracy.

This method ensures unambiguous assignment of substituent positions (e.g., ethyl, methyl, and nitrile groups) .

Q. What purification methods are effective for isolating pyrazole-carbonitrile derivatives?

Answer: Flash chromatography on silica gel with gradient elution (e.g., cyclohexane/ethyl acetate) achieves >85% purity. Key steps include:

- Dry loading : Use Celite to adsorb the crude product for column compatibility.

- Monitoring : TLC or LC-MS tracks reaction progress and purity.

- Solvent removal : Rotary evaporation under reduced pressure avoids thermal degradation .

Q. How is this compound utilized as a synthetic precursor?

Answer: It serves as a scaffold for hybrid heterocycles. For example:

- Triazole hybrids : React with azido(trimethyl)silane under trifluoroacetic acid catalysis to form azido intermediates, enabling click chemistry .

- Bioactive derivatives : Condensation with hydrazides or aryl aldehydes yields compounds with potential enzyme inhibitory activity .

Advanced Research Questions

Q. How do substituents influence isomer ratios in pyrazole derivatives during synthesis?

Answer: The 4-position substituent steric/electronic profile dictates isomer distribution. For instance:

- Electron-withdrawing groups (e.g., nitrile) favor kinetic control, leading to dominant isomers.

- Steric hindrance at the 3-position can shift equilibrium toward thermodynamically stable products.

Optimizing solvent polarity and reaction temperature further modulates selectivity .

Q. What strategies optimize reaction yields in azide-functionalized pyrazole synthesis?

Answer: Key parameters include:

- Reagent stoichiometry : 7.5 equivalents of azido(trimethyl)silane ensure complete conversion.

- Temperature : Slow warming to 50°C minimizes side reactions (e.g., nitrile hydrolysis).

- Catalysis : 10 equivalents of trifluoroacetic acid enhance electrophilic azide transfer.

Post-reaction LC-MS validation ensures >85% yield .

Q. How are pyrazole-carbonitrile derivatives designed for specific bioactivity?

Answer: Rational design involves:

- Functionalization : Introduce sulfonyl or aryl groups via nucleophilic substitution or Pd-catalyzed coupling.

- Bioisosteres : Replace nitrile with carboxamide to improve solubility while retaining hydrogen-bonding capacity.

- Activity assays : Test derivatives in enzyme inhibition (e.g., NO release studies using diazen-1-ium-1,2-diolate analogs) .

Q. How are spectral data discrepancies resolved in structural confirmation?

Answer: Multi-nuclear NMR and IR cross-validation:

- 1H NMR : Aromatic protons resonate at δ 7.54–8.55 ppm, with splitting patterns indicating substituent proximity.

- 13C NMR : Nitrile carbons appear at δ 81.4–83.8 ppm, while azide stretches in IR (2138–2242 cm⁻¹) confirm functionalization.

Anomalies (e.g., shifted NH peaks in DMSO-d6) are attributed to solvent hydrogen bonding .

Q. What methodologies assess the bioactivity of pyrazole-carbonitrile derivatives?

Answer: Standard protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.